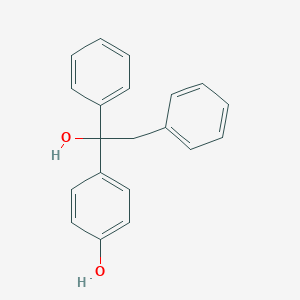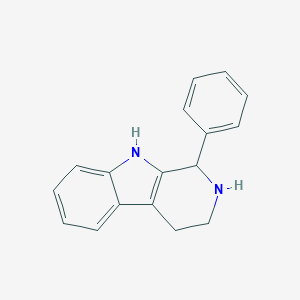
N-(ヘキサデカンオイル)-スフィンガニン
説明
C16 dihydro Ceramide is a bioactive sphingolipid and precursor in the de novo synthesis of C16 ceramide (d18:0/16:0) that lacks the 4,5-trans double bond. C16 dihydro Ceramide (0-46 nM) inhibits C16 ceramide-induced membrane permeabilization, measured as cytochrome c oxidation, in rat liver mitochondria in a concentration-dependent manner. It also inhibits C16 ceramide-induced channel formation in liposomes. C16 dihydro ceramide is biologically inactive as a single agent, lacking the ability to induce apoptosis, cytochrome c release, or channel formation in phospholipid membranes in the absence of C16 ceramide.
Cer(D18:0/16:0), also known as C16DH cer or DHC-a 18:0/16:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/16:0) is considered to be a ceramide lipid molecule. Cer(D18:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/16:0) has been primarily detected in blood. Within the cell, cer(D18:0/16:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/16:0) participates in a number of enzymatic reactions. In particular, cer(D18:0/16:0) can be biosynthesized from hexadecanoic acid. Cer(D18:0/16:0) can also be converted into ins-1-p-cer(D18:0/16:0)(1-) and N-hexadecanoylsphinganine-1-phosphoethanolamine zwitterion.
N-hexadecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine, a Cer(d34:0) and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
科学的研究の応用
細菌におけるクオラムセンシング
“N-(ヘキサデカンオイル)-スフィンガニン”は、細菌におけるクオラムセンシング(QS)メカニズムにおいて重要な役割を果たしています . QSメカニズムは、運動性、増殖阻害、バイオフィルム形成、病原性発現、プラスミド接合などの重要な機能を調節します . ハロモナス・スミルネンシスAAD6は、中程度の好塩性でエキソポリサッカライドを産生する細菌であり、その研究では“N-(ヘキサデカンオイル)-スフィンガニン”がシグナル分子として同定されました .
バイオフィルム形成
“N-(ヘキサデカンオイル)-スフィンガニン”のQS活性は、バイオフィルム形成と関連しています . バイオフィルムとは、表面に付着して互いに付着した微生物のコミュニティです。 これらは、体内におけるさまざまな微生物感染に関与しています .
薬物送達
“N-(ヘキサデカンオイル)-スフィンガニン”は、薬物送達分野で潜在的な用途があります. 特定の細胞や組織への薬物送達を強化することが示されており、さまざまな疾患に対するより効果的な治療につながる可能性があります.
ワクチン開発
“N-(ヘキサデカンオイル)-スフィンガニン”は、ワクチンの開発に使用されてきました. 抗原に対する免疫応答を強化することができ、ワクチンの有効性を向上させる可能性があります.
細胞シグナル伝達
“N-(ヘキサデカンオイル)-スフィンガニン”は、細胞シグナル伝達経路と遺伝子発現を調節することができます. 具体的には、炎症と免疫応答に関与するNF-κBシグナル伝達経路を活性化することが示されています.
実験
“N-(ヘキサデカンオイル)-スフィンガニン”は、特定の細胞や組織への分子の送達を強化する能力があるため、実験で使用されています. ただし、細胞や組織に非特異的な影響を与える可能性もあり、結果の解釈を複雑にする可能性があります.
作用機序
Target of Action
N-(hexadecanoyl)-sphinganine, also known as C16-AHL, is a type of N-acyl homoserine lactone (AHL) that acts as a signal molecule in certain bacteria . It primarily targets bacterial communities and plays a crucial role in quorum sensing (QS) mechanisms . QS mechanisms regulate a variety of vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation .
Mode of Action
The mode of action of N-(hexadecanoyl)-sphinganine involves the synthesis of small diffusible molecules, termed “autoinducers”, that bacteria release into the environment where they accumulate . When the amount of these signal molecules reaches a critical concentration, the bacterial communities react to the reached “quorum” by coordinating gene expression that results in phenotypic outcomes . This signal molecule production is an auto-regulated mechanism where the target genes activated by QS often incorporate those required for the synthesis of the autoinducers, thus the signal is auto-amplified .
Biochemical Pathways
It is known that the compound plays a role in the hexosamine biosynthesis pathway (hbp), which utilizes substrates including fructose-6-p, glutamine, acetyl-coa, and utp . The HBP is essential for the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a fundamental amino sugar moiety .
Pharmacokinetics
It is known that the compound is involved in quorum sensing mechanisms, which suggests that it may be synthesized and released by bacteria into the environment where it accumulates until it reaches a critical concentration
Result of Action
The result of N-(hexadecanoyl)-sphinganine’s action is the regulation of a variety of vital functions in bacteria, particularly in extreme conditions such as hypersaline environments . These functions include motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation . The compound’s action results in coordinated gene expression that leads to phenotypic outcomes .
Action Environment
The action of N-(hexadecanoyl)-sphinganine is influenced by environmental factors. For instance, the compound is particularly active in extreme conditions such as hypersaline environments . These environments include saline habitats such as marine habitats, salt lakes, brines, and saline soils . The stability and efficacy of N-(hexadecanoyl)-sphinganine in these environments suggest that it may have potential biotechnological applications .
生化学分析
Biochemical Properties
N-(hexadecanoyl)-sphinganine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a signal molecule in the halophilic bacterium Halomonas smyrnensis AAD6 . The synthesis of autoinducers was detected starting from 48 hours of growth .
Cellular Effects
N-(hexadecanoyl)-sphinganine has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(hexadecanoyl)-sphinganine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(hexadecanoyl)-sphinganine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(hexadecanoyl)-sphinganine vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(hexadecanoyl)-sphinganine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
N-(hexadecanoyl)-sphinganine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-JHOUSYSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415274 | |
| Record name | C16 Sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5966-29-0 | |
| Record name | C16-Dihydroceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5966-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C16 Sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)


![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)






